4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide
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Overview
Description
4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and carboxamide groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthyridine compound in the presence of a palladium catalyst.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce secondary or tertiary alcohols.
Scientific Research Applications
4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2,4-difluorophenyl)thiazole: Another compound with a difluorophenyl group, used in similar applications.
4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide: Shares structural similarities and is used in drug development.
Uniqueness
4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide is unique due to its combination of functional groups and the naphthyridine core, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H18F2N4O4 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C19H18F2N4O4/c20-12-4-3-11(14(21)7-12)9-24-18(27)15-16(22)13-6-10(2-1-5-26)8-23-17(13)25(29)19(15)28/h3-4,6-8,26,29H,1-2,5,9,22H2,(H,24,27) |
InChI Key |
QQJARVYTHPCHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C2=C(C3=C(N=CC(=C3)CCCO)N(C2=O)O)N |
Origin of Product |
United States |
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